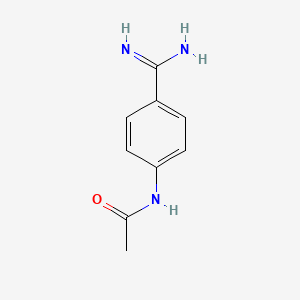

N-(4-Carbamimidoyl-phenyl)-acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-(4-carbamimidoylphenyl)acetamide |

InChI |

InChI=1S/C9H11N3O/c1-6(13)12-8-4-2-7(3-5-8)9(10)11/h2-5H,1H3,(H3,10,11)(H,12,13) |

InChI Key |

WYBDGIMEBSDRMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Carbamimidoyl Phenyl Acetamide and Its Derivatives

Strategies for the Construction of the N-(4-Carbamimidoyl-phenyl)-acetamide Core

The synthesis of the fundamental this compound structure can be approached through several key transformations. These methods focus on the efficient formation of the acetamide (B32628) and carbamimidoyl functionalities.

Amidation Reactions in the Synthesis of Acetamide Moieties

The formation of the acetamide group is a critical step in the synthesis of this compound. This is typically achieved through the acylation of an appropriate aniline (B41778) precursor. A common method involves the reaction of a substituted aniline with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

For instance, the acetylation of aniline can be carried out using a mixture of acetyl chloride and glacial acetic acid. This reaction is a nucleophilic substitution where the aniline acts as the nucleophile and the acyl group from acetyl chloride is the electrophile. The hydrogen atom of the amino group is replaced by the acyl group to form the acetanilide. The reaction is often heated to ensure completion.

A general scheme for this amidation is as follows:

Starting Material: A substituted aniline (e.g., 4-amino-benzonitrile as a precursor to the carbamimidoyl group).

Reagent: Acetic anhydride or acetyl chloride.

Conditions: The reaction can be performed in a suitable solvent like glacial acetic acid, often with heating.

The choice of starting material is crucial. If beginning with a precursor like 4-aminobenzamidine (B1203292), direct acetylation is possible. However, protecting the amidine group may be necessary to prevent side reactions. A more common strategy involves starting with 4-aminobenzonitrile, acetylating the amino group to form N-(4-cyanophenyl)acetamide, and then converting the nitrile group to the desired carbamimidoyl group in a subsequent step.

| Starting Material | Acetylating Agent | Solvent | Conditions | Product |

| Aniline | Acetyl Chloride/Acetic Acid | Glacial Acetic Acid | Heating | Acetanilide (N-phenylacetamide) |

| 4-Aminobenzonitrile | Acetic Anhydride | Acetic Acid | Reflux | N-(4-cyanophenyl)acetamide |

| 4-Aminobenzamidine | Acetic Anhydride | Pyridine | 0°C to room temp | This compound |

Guanidylation and Amidinylation Approaches for Carbamimidoyl Formation

The introduction of the carbamimidoyl (amidine) group is a key step. This can be achieved through several methods, most notably the Pinner reaction or by using modern guanidinylating agents.

The Pinner reaction is a classic method for converting nitriles into amidines. This two-step process involves:

Treating the nitrile (e.g., N-(4-cyanophenyl)acetamide) with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This forms an imino ether hydrochloride salt (a Pinner salt).

Reacting the Pinner salt with ammonia (B1221849) or an amine to yield the corresponding amidine.

A general representation of the Pinner reaction for this synthesis is:

Step 1: N-(4-cyanophenyl)acetamide + Ethanol + HCl → N-(4-(1-ethoxy-1-iminoethyl)phenyl)acetamide hydrochloride

Step 2: N-(4-(1-ethoxy-1-iminoethyl)phenyl)acetamide hydrochloride + Ammonia → this compound

More contemporary approaches utilize specific amidinating or guanidinylating reagents that can react with an amino group. If starting from N-(4-aminophenyl)acetamide, direct conversion of the amino group to a guanidine (B92328) is possible, although this would result in a guanidinophenyl derivative rather than a carbamimidoylphenyl one. For the synthesis of the target compound, the nitrile-to-amidine conversion remains a more direct route.

| Precursor | Reagent(s) | Key Intermediate | Product |

| N-(4-cyanophenyl)acetamide | 1. Ethanol, HCl (gas) 2. Ammonia | Imino ether hydrochloride | This compound |

| 4-Aminobenzonitrile | 1. Ethanol, HCl (gas) 2. Ammonia | 4-Carbamimidoylbenzonitrile | 4-Carbamimidoylbenzamidine |

Convergent and Divergent Synthesis Routes for Complex Analogs

The synthesis of more complex analogs of this compound can be designed using either convergent or divergent strategies.

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then combined in the final steps. For example, a substituted acetamide moiety and a substituted benzamidine (B55565) moiety could be prepared independently and then coupled. This approach is advantageous for creating a library of analogs with variations in both parts of the molecule.

Fragment A Synthesis: Preparation of various substituted anilines and their subsequent acetylation to form a range of N-arylacetamides.

Fragment B Synthesis: Synthesis of a boronic acid- or halide-functionalized benzamidine derivative.

Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) could potentially link the two fragments, although this is a more complex route for this specific target. A more straightforward convergent route involves preparing 4-aminobenzamidine and then acylating it with various substituted acetyl chlorides.

Divergent Synthesis: A divergent synthesis strategy begins with a common intermediate that is then elaborated into a variety of different products. This is an efficient way to generate a library of related compounds.

Starting with a key intermediate such as N-(4-aminophenyl)acetamide, a divergent synthesis could involve:

Diazotization of the amino group, followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) on the phenyl ring.

Subsequent conversion of these new functional groups. For instance, a cyano group could be converted to an amidine.

Another divergent approach starts with N-(4-cyanophenyl)acetamide. The nitrile group can be converted to the amidine, and in parallel, modifications can be made to the acetamide group or the phenyl ring.

| Strategy | Description | Example |

| Convergent | Separate synthesis of key fragments followed by their coupling. | Acylation of pre-synthesized 4-aminobenzamidine with various acyl chlorides. |

| Divergent | A common intermediate is used to generate a variety of derivatives. | Starting with N-(4-cyanophenyl)acetamide, the nitrile is converted to the amidine, and then various modifications are made to other parts of the molecule. |

Functionalization and Derivatization Strategies

To explore the structure-activity relationships of this compound, derivatives with various functional groups can be synthesized. These modifications can be introduced on the phenyl ring or on the acetamide moiety.

Modifications on the Phenyl Ring System

The aromatic phenyl ring is a prime target for functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the acetamido group is ortho-, para-directing and activating, while the carbamimidoyl group is meta-directing and deactivating) must be considered. Starting from N-phenylacetamide, electrophilic substitution followed by introduction of the carbamimidoyl group is a common strategy.

Nitration: The introduction of a nitro group (-NO2) can be achieved using a mixture of concentrated nitric acid and sulfuric acid. jcbsc.orgresearchgate.net For N-phenylacetamide, this reaction primarily yields the para-substituted product, N-(4-nitrophenyl)acetamide, due to the directing effect of the acetamido group. jcbsc.orgresearchgate.net The nitro group can then be reduced to an amino group, which can be further modified or converted to a carbamimidoyl group.

Halogenation: Halogens such as chlorine, bromine, and iodine can be introduced onto the phenyl ring. Palladium-catalyzed C-H functionalization/halogenation of acetanilides can provide ortho-haloacetanilides with high regioselectivity. acs.org For example, using Pd(OAc)2 as a catalyst and CuX2 (where X is a halogen) as the halogen source can achieve this transformation. acs.org

| Reaction | Reagents | Position of Substitution (on Acetanilide) | Product Example |

| Nitration | HNO3, H2SO4 | Para | N-(4-nitrophenyl)acetamide |

| Halogenation (Chlorination) | Pd(OAc)2, Cu(OAc)2, CuCl2 | Ortho | N-(2-chlorophenyl)acetamide |

Substituent Variation on the Acetamide Nitrogen and Carbonyl Groups

Modifications to the acetamide group itself can lead to a wide range of derivatives.

N-Alkylation/N-Arylation: The hydrogen on the acetamide nitrogen can be substituted with alkyl or aryl groups. Alkylation of N-substituted 2-phenylacetamides can be achieved using various alkylating agents under basic conditions. researchgate.netsemanticscholar.org For example, benzyl (B1604629) chloride in the presence of potassium hydroxide (B78521) can be used for benzylation. researchgate.net

Variation of the Acyl Group: Instead of an acetyl group, other acyl groups can be introduced by using different acyl chlorides or anhydrides during the amidation step. This allows for the synthesis of analogs with, for example, propionamide (B166681) or benzamide (B126) functionalities in place of the acetamide.

| Modification | Reagent Example | Reaction Condition | Product Type |

| N-Alkylation | Benzyl chloride | Powdered KOH | N-benzyl-N-phenylacetamide derivative |

| Acyl Group Variation | Propionyl chloride | Base | N-phenylpropionamide derivative |

Diversification at the Carbamimidoyl Moiety

The carbamimidoyl (amidine) group of this compound is a key site for structural modification, allowing for the synthesis of a diverse library of derivatives. The reactivity of the amidine moiety, which contains both nucleophilic and electrophilic centers, can be exploited in various chemical transformations.

One common approach to diversify the carbamimidoyl group is through N-alkylation . While primary amides are generally poor nucleophiles, their N-alkylation can be achieved using alcohols in the presence of suitable catalysts. For instance, cobalt nanoparticles supported on carbon have been shown to efficiently catalyze the N-alkylation of benzamides with a broad range of alcohols, including both benzyl and aliphatic alcohols. This method proceeds via an initial dehydrogenation of the alcohol to the corresponding aldehyde, followed by condensation with the amide and subsequent hydrogenation of the resulting C=N bond. Another approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using a strong base like lithium diisopropylamide (LDA), which proceeds through a directed ortho-lithiation mechanism. Fast solvent-free N-alkylation of amides has also been achieved under microwave irradiation using phase-transfer catalysis. nih.govnih.govmdpi.com

N-acylation represents another key strategy for derivatization. Amides can be activated with electrophilic reagents like trifluoromethanesulfonic anhydride, which facilitates the addition of amines to yield N-acylated amidines. researchgate.net Furthermore, the synthesis of N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659) has been demonstrated through the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone, showcasing a method for introducing more complex acyl groups. nih.gov

Cyclocondensation reactions offer a pathway to more complex heterocyclic structures. Benzamidine and its derivatives can react with α-diketones to form substituted imidazoles. wikipedia.orgrsc.org Similarly, cyclocondensation of guanidines (which share the amidine functionality) with bis-electrophiles under microwave conditions can yield various nitrogen-containing heterocycles, such as 2-aminopyrimidines. nih.gov The N-amidinyliminium ion, generated from α-(phenylthio)amidine precursors, can undergo cyclocondensation with 1,3-dienes, styrenes, and β-dicarbonyl compounds to produce polycyclic guanidines. nih.gov

The following table summarizes potential diversification reactions at the carbamimidoyl moiety of this compound based on the reactivity of related benzamidine derivatives.

| Reaction Type | Reagents and Conditions | Potential Product Structure | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, Cobalt-nanocatalyst, Base (e.g., KOH), Toluene, Heat | N-alkylated amidine | nih.gov |

| N-Acylation | Amide activation (e.g., Triflic anhydride, Pyridine), Amine | N-acylated amidine | researchgate.net |

| Cyclocondensation with α-diketones | α-Diketone (e.g., Benzil) | Imidazole derivative | rsc.org |

| Cyclocondensation with bis-electrophiles | 1,1,3,3-Tetramethoxypropane, Microwave irradiation, Trifluoroethanol | Pyrimidine derivative | nih.gov |

Stereoselective Synthesis of Enantiopure this compound Analogs

The development of stereoselective synthetic routes to enantiopure analogs of this compound is crucial for investigating their structure-activity relationships, as stereochemistry often plays a pivotal role in biological activity. Since the parent molecule is achiral, chirality must be introduced through synthetic modifications.

One established strategy for asymmetric synthesis is the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of subsequent reactions. Commonly used chiral auxiliaries include pseudoephedrine, oxazolidinones (developed by Evans), and camphorsultam. wikipedia.orgresearchgate.net For instance, an oxazolidinone auxiliary could be attached to the acetamide nitrogen of an N-(4-aminophenyl)acetamide precursor. The chiral environment provided by the auxiliary would then direct the stereoselective functionalization at a different position on the molecule, after which the auxiliary can be cleaved and recovered. A cysteine-derived oxazolidinone has been developed for a range of highly selective asymmetric transformations, with the resulting products being convertible to various carboxylic acid derivatives under mild conditions. digitellinc.comsigmaaldrich.com

Catalytic asymmetric hydrogenation of prochiral imines is a powerful method for the synthesis of chiral amines. acs.org An enantiopure analog of this compound could be envisioned through the synthesis of a chiral amine precursor via this method. For example, the asymmetric hydrogenation of an appropriately substituted N-aryl imine, catalyzed by a chiral transition metal complex (e.g., iridium or nickel-based catalysts), could yield a chiral aniline derivative that can then be further elaborated to the final target molecule. nih.gov

Recent advances in organocatalysis have also provided novel methods for asymmetric synthesis. For example, the atroposelective N-acylation of quinazolinone-type benzamides with cinnamic anhydrides, catalyzed by a chiral organocatalyst, has been reported for the synthesis of N-N axially chiral compounds with high enantioselectivity. rsc.org This methodology could potentially be adapted for the synthesis of atropisomeric analogs of this compound.

The following table outlines potential strategies for the stereoselective synthesis of enantiopure analogs of this compound.

| Strategy | Key Transformation | Example of Chiral Catalyst/Auxiliary | Potential Chiral Product | Reference |

|---|---|---|---|---|

| Chiral Auxiliary Directed Synthesis | Diastereoselective alkylation or aldol (B89426) reaction | Evans' Oxazolidinones, Camphorsultam | Analog with a new stereocenter α to the acetamide carbonyl | researchgate.net |

| Asymmetric Catalysis | Asymmetric hydrogenation of a prochiral imine | Chiral Iridium or Nickel catalysts with chiral phosphine (B1218219) ligands | Analog with a chiral amine functionality | acs.orgnih.gov |

| Organocatalytic Atroposelective Acylation | Kinetic resolution of a racemic benzamide | Chiral amine-based organocatalyst | Atropisomeric N-N axially chiral analog | rsc.org |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing environmentally sustainable and economically viable processes. Key areas of focus include the use of biocatalysis, alternative solvents, and energy-efficient reaction conditions.

Biocatalysis offers a mild and highly selective alternative to traditional chemical methods. The synthesis of N-phenylacetamides has been successfully carried out using whole cells of Candida parapsilosis ATCC 7330, which contains an arylamine N-acetyltransferase. This biocatalytic approach proceeds under mild conditions with excellent conversions and yields. rsc.org Amide bond synthesis can also be achieved using enzymes like lipases, which can mediate the direct amidation of carboxylic acids. rsc.org Furthermore, biocatalytic methods are being explored for the synthesis of chiral amines, providing a green route to key intermediates for enantiopure drug synthesis. mdpi.com

The choice of solvent has a significant impact on the environmental footprint of a synthetic process. The Pinner reaction, a classical method for synthesizing the amidine functionality from nitriles, traditionally uses hazardous solvents. wikipedia.orgjk-sci.comorganic-chemistry.org An improved Pinner reaction has been developed using cyclopentyl methyl ether (CPME) as a greener solvent, which allows for direct isolation of the product by simple filtration. researchgate.net The use of ionic liquids as recyclable reaction media and catalysts is another promising green alternative for the synthesis of benzimidazole (B57391) derivatives, which share a common synthetic precursor with benzamidines. mdpi.com

Energy efficiency can be improved through the use of microwave irradiation, which can significantly reduce reaction times and often improve yields. Microwave-assisted synthesis has been successfully applied to the solvent-free N-alkylation of amides and lactams. mdpi.com It has also been used in the synthesis of various benzimidazole and pyrimido[1,2-a]benzimidazole (B3050247) derivatives, demonstrating its utility in the construction of heterocyclic systems related to the target compound. rsc.org

The development of catalytic processes that are atom-economical and avoid the use of stoichiometric reagents is a cornerstone of green chemistry. The synthesis of benzamidine derivatives from benzonitrile (B105546) raw materials has been achieved using a recoverable ionic liquid-supported nano-metal catalyst. google.com Solid acid catalysts, such as SBA-Pr-SO3H, have also been employed as reusable and environmentally benign nano-reactors for the synthesis of quinazolinone and benzamide derivatives under solvent-free conditions. orientjchem.org

The following table summarizes the application of green chemistry principles to the synthesis of this compound derivatives.

| Green Chemistry Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Enzymatic synthesis of the acetamide bond using whole cells or isolated enzymes | Mild reaction conditions, high selectivity, reduced waste | rsc.orgrsc.org |

| Use of Greener Solvents | Employing solvents like cyclopentyl methyl ether (CPME) in the Pinner reaction | Reduced toxicity, easier product isolation, potential for solvent recycling | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times, often improved yields, potential for solvent-free reactions | mdpi.comrsc.org |

| Catalysis | Use of recoverable nano-metal catalysts or solid acid catalysts | Catalyst reusability, avoidance of stoichiometric reagents, high atom economy | google.comorientjchem.org |

Advanced Spectroscopic and Structural Characterization of N 4 Carbamimidoyl Phenyl Acetamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers primary structural information. In N-phenyl-acetamide analogs, the chemical shifts (δ) of protons and carbons are characteristic of their electronic environments.

¹H NMR: The spectrum typically reveals signals for the acetyl methyl protons (CH₃) as a singlet around δ 2.0-2.2 ppm. The amide proton (N-H) often appears as a broad singlet between δ 7.3 and 10.2 ppm, its position being sensitive to solvent and concentration. Aromatic protons on the phenyl ring display signals in the δ 7.0-8.3 ppm region, with their multiplicity and coupling constants depending on the substitution pattern. rsc.orgrsc.org For a para-substituted ring, a characteristic pattern of two doublets is often observed.

¹³C NMR: The carbonyl carbon (C=O) of the acetamide (B32628) group typically resonates at δ 168-171 ppm. The methyl carbon appears around δ 24 ppm. Aromatic carbons show signals in the δ 115-155 ppm range, with their specific shifts influenced by the nature and position of substituents. rsc.orgrsc.org

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). It is used to trace the connectivity within spin systems, for example, to confirm the coupling between adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons, providing unambiguous C-H bond information. epfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is invaluable for connecting different fragments of a molecule, for instance, linking the acetyl methyl protons to the amide carbonyl carbon and the aromatic protons to the carbons within the phenyl ring. epfl.chsdsu.edu

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for N-phenyl-acetamide Analogs

| Compound Name | Solvent | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) | Reference |

|---|---|---|---|---|

| N-phenylacetamide | CDCl₃ | 7.80 (brs, 1H, NH), 7.44 (d, 2H), 7.23 (t, 2H), 7.03 (t, 1H), 2.07 (s, 3H, CH₃) | 168.88 (C=O), 137.97, 128.83, 124.30, 120.07 (Aromatic C), 24.48 (CH₃) | rsc.org |

| N-(4-aminophenyl)acetamide | - | - | - | researchgate.net |

| N-methyl-N-(4-nitrophenyl)acetamide | CDCl₃ | 8.30 (d, 2H), 7.40 (d, 2H), 3.35 (s, 3H, N-CH₃), 2.03 (s, 3H, COCH₃) | 170.02 (C=O), 154.36, 149.78, 127.49, 125.17 (Aromatic C), 37.52 (N-CH₃), 22.80 (COCH₃) | rsc.org |

| N-(4-acetylphenyl)-N-methylacetamide | CDCl₃ | 8.04 (d, 2H), 7.33 (d, 2H), 3.33 (s, 3H, N-CH₃), 2.65 (s, 3H, Ar-COCH₃), 1.97 (s, 3H, N-COCH₃) | 197.02 (Ar-C=O), 170.25 (N-C=O), 148.63, 129.92, 127.08, 119.23 (Aromatic C), 37.24 (N-CH₃), 26.76 (Ar-COCH₃), 22.65 (N-COCH₃) | rsc.org |

Conformational Analysis via NMR

The N-phenyl-acetamide scaffold can exhibit restricted rotation around both the amide (N-CO) bond and the aryl-nitrogen bond. This phenomenon can lead to the existence of distinct rotational isomers (rotamers) in solution. NMR spectroscopy is a powerful method to study this conformational behavior. researchgate.net

The presence of rotamers is often indicated by the duplication of signals in the NMR spectrum. The exchange rate between these conformers on the NMR timescale determines the appearance of the spectrum. If the exchange is slow, separate signals for each rotamer are observed. If the exchange is fast, averaged signals are seen. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe the spatial proximity of protons, helping to assign the specific conformation of the observed isomers (e.g., exo vs. endo rotamers). researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. chemguide.co.uk Electron Ionization (EI) is a common method where the molecule is ionized, forming a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

The molecular ions of N-phenyl-acetamide analogs are often energetically unstable and undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps in structural confirmation. Common fragmentation pathways for N-aryl substituted acetamides include the loss of a ketene (B1206846) group following a hydrogen transfer, or cleavage of bonds alpha to the carbonyl group. nih.govlibretexts.org For instance, in the mass spectrum of N-(4-aminophenyl)acetamide, the molecular ion peak is observed at m/z 151.1 (M+1), with a significant fragment at m/z 109.1, corresponding to the loss of the acetyl group. researchgate.netresearchgate.net

Table 2: Molecular Weight and Mass Spectrometry Data for N-phenyl-acetamide Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Observed m/z (M⁺· or M+H⁺) | Reference |

|---|---|---|---|---|

| N-phenylacetamide | C₈H₉NO | 135.16 | 135.07 | rsc.org |

| N-(4-aminophenyl)acetamide | C₈H₁₀N₂O | 150.18 | 151.1 | researchgate.netresearchgate.net |

| N-[4-(phenylamino)phenyl]acetamide | C₁₄H₁₄N₂O | 226.27 | 226 | nih.gov |

| N-methyl-N-(4-nitrophenyl)acetamide | C₉H₁₀N₂O₃ | 194.19 | 194 | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. For N-(4-Carbamimidoyl-phenyl)-acetamide analogs, key absorptions include:

N-H Stretching: Amide N-H stretching vibrations typically appear as a strong band in the range of 3200-3370 cm⁻¹.

C-H Stretching: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are seen just below 3000 cm⁻¹.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption for the amide carbonyl group, found between 1650 and 1695 cm⁻¹. researchgate.netnist.gov

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, appears around 1550-1610 cm⁻¹.

The FT-IR spectrum of N-(4-aminophenyl)acetamide, for example, shows characteristic amide N-H stretching peaks between 3368 and 3280 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. N-phenyl-acetamide analogs contain an aromatic ring, which gives rise to characteristic absorptions in the UV region (typically 200-400 nm) due to π → π* electronic transitions. The position of the maximum absorption wavelength (λₘₐₓ) and the molar absorptivity are sensitive to the substituents on the phenyl ring. For instance, the analysis of a synthesized N-(4-aminophenyl) acetamide showed absorption peaks, which helps in its characterization. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Table 3: X-ray Crystallography Data for N-phenyl-acetamide Analogs

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659) | - | - | Intramolecular N—H···O hydrogen bond; C—H···O and N—H···O contacts stabilize the geometry. | nih.gov |

| N-phenyl-N-(pyridin-4-yl)acetamide | Monoclinic | P21/n | Amide unit is nearly planar; Dihedral angles between amide plane and benzene/pyridine rings are 58.40° and 61.51° respectively. | researchgate.net |

Advanced Analytical Techniques for Purity and Identity Confirmation

Ensuring the purity and confirming the identity of a pharmaceutical compound are critical for quality control. A suite of advanced analytical techniques is employed for this purpose. longdom.orgijpsjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing purity. jocpr.combiomedres.us It separates the target compound from impurities and degradation products with high resolution. By using a validated method, the percentage purity can be accurately quantified.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS provides a powerful tool for both purity analysis and identity confirmation. ijpsjournal.comjocpr.com While HPLC separates the components of a mixture, the mass spectrometer provides the molecular weight of each separated component, allowing for the confident identification of the main compound and the characterization of unknown impurities.

Capillary Electrophoresis (CE): CE offers an alternative high-efficiency separation technique based on the differential migration of charged species in an electric field. It is particularly useful for the analysis of polar and charged compounds and can be used for purity assessment. ijpsjournal.com

Quantitative NMR (qNMR): qNMR is an absolute method for determining the concentration and purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard. jocpr.com

These techniques, often used in combination, provide a comprehensive profile of the compound, ensuring it meets the stringent requirements for pharmaceutical use. jocpr.com

Computational and Theoretical Investigations of N 4 Carbamimidoyl Phenyl Acetamide Containing Systems

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, providing deep insights into the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are pivotal for understanding electronic structure and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, electronic characteristics, and reactivity descriptors. researchgate.net In studies of molecules analogous to N-(4-Carbamimidoyl-phenyl)-acetamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are performed to analyze geometric parameters like bond lengths and angles. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a smaller gap generally indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.govresearchgate.net

Analysis of related acetamide (B32628) derivatives demonstrates how quantum chemical parameters are calculated to describe molecular reactivity. These descriptors, derived from HOMO and LUMO energies, help quantify a molecule's behavior.

Table 1: Representative Quantum Chemical Parameters Derived from DFT Note: The following data is illustrative, based on findings for related compounds, and not specific to this compound.

| Parameter | Symbol | Formula | Description |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1 / η | Reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons. nih.gov |

| Electrophilicity Index | ω | χ2 / 2η | Measures the energy lowering upon accepting electrons. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is another vital tool that provides a visual representation of the charge distribution around a molecule. xisdxjxsu.asia The MEP map uses a color scale to indicate regions of varying electron density. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. xisdxjxsu.asia Green areas represent neutral potential. This mapping helps predict intermolecular interactions and identify sites involved in hydrogen bonding. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net It is a cornerstone of structure-based drug design.

Docking algorithms score different binding poses to estimate the binding affinity, often expressed in kcal/mol, with more negative values indicating stronger binding. nih.gov This allows for the ranking of different compounds against a specific biological target. For example, in studies of acetamide derivatives, docking has been used to predict their binding affinity to targets like the Angiotensin-Converting Enzyme 2 (ACE2) receptor and various SARS-CoV-2 proteins. researchgate.netnih.gov

Beyond a simple score, docking reveals the specific mode of interaction. It identifies key amino acid residues in the receptor's active site that interact with the ligand and characterizes the nature of these interactions, which can include:

Hydrogen bonds: Crucial for specificity and stability.

Hydrophobic interactions: Often involving alkyl or pi-alkyl contacts.

π-π stacking: Interactions between aromatic rings.

Electrostatic interactions: Between charged or polar groups.

Computational studies on related compounds have successfully identified these interactions, providing a rationale for their observed biological activity. nih.gov

Table 2: Illustrative Molecular Docking Results for Acetamide Derivatives against Biological Targets Note: The following data is compiled from studies on various acetamide-containing compounds to demonstrate the typical output of docking analyses.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| N-phenyl-acetamide derivative | DPP4 Enzyme | -10.7 | Arg125, Tyr547, Ser630 | nih.gov |

| Phthalimidobenzenesulfonamide | Acetylcholinesterase (AChE) | - | Trp84, Tyr121 | nih.gov |

| 4-Acetamido-3-nitrobenzoic acid | SARS-CoV-2 Main Protease | - | Cys145, His41, Met165 | nih.gov |

| Phyto-compounds | ACE2 Receptor | -6.8 | Gln24, Thr27, Phe28 | researchgate.net |

Molecular docking is not limited to analyzing single compounds. It is also a powerful tool for virtual screening, where large digital libraries of compounds are docked against a target protein to identify potential "hits". mdpi.com A compound like this compound could serve as a fragment or scaffold in such a screening campaign. By identifying molecules that fit well into the target's binding site and exhibit favorable interactions, virtual screening can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. mdpi.com

An MD simulation is typically performed after docking to validate the predicted binding pose. Key parameters analyzed during an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms over time from their initial position. A stable, converging RMSD plot suggests the complex has reached equilibrium and is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible or rigid regions of the protein upon ligand binding. researchgate.net

MD simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained over the simulation period. nih.gov Furthermore, advanced calculations like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, refining the predictions from initial docking scores. mdpi.com These simulations are crucial for understanding the dynamic nature of molecular recognition and ensuring the stability of the proposed ligand-receptor complex. nih.gov

Conformational Dynamics of this compound Derivatives

The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are instrumental in exploring the conformational landscape of this compound derivatives.

Molecular mechanics and quantum chemical calculations are employed to determine the stable conformations of these molecules. For derivatives of acetamide and related benzamides, a key conformational feature is the torsional angle between the plane of the phenyl ring and the acetamide group. This rotation determines the spatial relationship between the substituents and influences how the molecule can interact with its environment. Theoretical studies on substituted benzamides have shown that the presence of different functional groups can lead to planar or non-planar preferred geometries, with interconverting conformers (e.g., cis and trans) that may exist in equilibrium.

Molecular dynamics (MD) simulations offer a more dynamic view, simulating the movement of atoms and bonds over time. These simulations provide detailed information on the flexibility of different parts of the molecule, such as the rotation of the carbamimidoyl (amidino) group and the acetamide side chain. By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformational states, the energy barriers between them, and how the molecular shape fluctuates in a biological environment, such as in aqueous solution. This understanding of conformational dynamics is critical, as the specific conformation a molecule adopts upon binding to a protein target may not be its lowest-energy state in solution.

Table 1: Key Torsional Angles in this compound Derivatives Studied Computationally This table is illustrative and based on typical parameters investigated in conformational studies of similar aromatic amides.

| Torsional Angle (Dihedral) | Description | Significance in Conformational Dynamics |

|---|---|---|

| ω1 (Phenyl-N) | Rotation around the bond connecting the phenyl ring and the acetamide nitrogen. | Determines the overall planarity and spatial orientation of the acetamide group relative to the ring. |

| ω2 (C=O)-N | Rotation around the amide bond. | Typically has a high rotational barrier, leading to distinct planar cis/trans isomers. |

| ω3 (Phenyl-C) | Rotation around the bond connecting the phenyl ring and the carbamimidoyl carbon. | Affects the positioning of the positively charged amidino head for target interaction. |

Ligand-Protein Binding Dynamics and Stability

The 4-carbamimidoyl-phenyl moiety, also known as the p-amidinophenyl group, is a well-established pharmacophore for interacting with the S1 specificity pocket of serine proteases like trypsin and thrombin. Computational docking and molecular dynamics simulations are pivotal in elucidating the binding mechanisms of this compound derivatives to such protein targets.

Molecular docking studies predict the preferred binding orientation of the ligand within the protein's active site. For inhibitors containing the 4-amidinophenyl group, docking consistently shows the positively charged carbamimidoyl group forming strong ionic and hydrogen bond interactions with a negatively charged aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 pocket. The phenyl ring typically engages in hydrophobic interactions with the sides of the pocket, while the acetamide portion can form additional hydrogen bonds or hydrophobic contacts with residues near the entrance of the active site.

Following docking, MD simulations are performed on the protein-ligand complex to assess its stability and dynamics. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its predicted pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual amino acid residues. Residues that show reduced fluctuation upon ligand binding are often key to the interaction. Conversely, the flexibility of the ligand's functional groups within the binding pocket can also be assessed.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.

These simulations provide an atomic-level understanding of the interactions that stabilize the complex, such as the number and duration of hydrogen bonds and the contribution of van der Waals and electrostatic forces. This information is invaluable for designing derivatives with improved potency and selectivity.

Table 2: Typical Interactions of a 4-Amidinophenyl Moiety in a Serine Protease S1 Pocket

| Ligand Moiety | Protein Residue(s) | Interaction Type | Significance |

|---|---|---|---|

| Carbamimidoyl (Amidino) Group | Asp189 | Salt Bridge / Hydrogen Bonds | Primary determinant of binding affinity and specificity. |

| Phenyl Ring | Gly216, Trp215, Gly226 | Hydrophobic (π-π, CH-π) Interactions | Orients the ligand and contributes to binding affinity. |

| Acetamide Group | Ser214, Gly193 | Hydrogen Bonds / Hydrophobic Interactions | Can form additional anchoring points to improve stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

2D and 3D QSAR Approaches

For systems containing this compound derivatives, both 2D and 3D-QSAR approaches can be applied to guide drug design.

2D-QSAR: This method correlates biological activity with molecular descriptors calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties (e.g., logP for hydrophobicity, molecular weight), electronic properties (e.g., partial charges), and topological indices that describe molecular branching and shape. For a series of this compound analogues, a 2D-QSAR model could reveal, for example, that higher hydrophobicity in a certain part of the molecule correlates with increased activity.

3D-QSAR: These more advanced methods require the 3D structures of the molecules and their alignment in space.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (shape) and electrostatic (charge) fields around the aligned molecules and correlates these field values with biological activity. The resulting 3D contour maps highlight regions where bulky groups or positive/negative charges are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structural requirements for activity.

For this compound derivatives, a 3D-QSAR study based on their docked conformations within a target enzyme could reveal precise spatial requirements for the acetamide tail or for substituents on the phenyl ring to maximize favorable interactions.

Predictive Modeling for Biological Activity

The ultimate goal of QSAR is to create robust predictive models. Once a statistically significant QSAR model is developed using a "training set" of compounds with known activities, its predictive power is evaluated using an external "test set" of compounds that were not used in model generation.

Modern predictive modeling often employs machine learning algorithms to handle complex, non-linear relationships between structure and activity. Techniques such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can be trained on molecular descriptors to build classification models (predicting if a compound is active or inactive) or regression models (predicting a specific activity value, like IC50).

These models can be used to virtually screen large chemical libraries to identify novel compounds containing the this compound scaffold that are predicted to have high biological activity. This computational pre-screening significantly narrows down the number of candidates for chemical synthesis and experimental testing, accelerating the discovery of new potential therapeutic agents. The reliability of these predictive models is crucial and is assessed using various statistical metrics, such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²_pred) for the test set.

Table 3: Common Descriptors in QSAR Models for Enzyme Inhibitors

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | logP | Hydrophobicity / Lipophilicity |

| Electronic | Dipole Moment | Overall polarity of the molecule |

| Steric / Shape | Molecular Volume | Size and bulkiness of the molecule |

| Topological | Wiener Index | Molecular branching and connectivity |

| 3D (CoMFA/CoMSIA) | Steric/Electrostatic Fields | 3D shape and charge distribution |

Preclinical Biological Activity Profiling of N 4 Carbamimidoyl Phenyl Acetamide Analogs

In Vitro Enzyme Inhibition Studies

Serine Protease Inhibition (e.g., TF/VIIa, Thrombin, Factor Xa)

Analogs of N-(4-Carbamimidoyl-phenyl)-acetamide have been investigated as inhibitors of serine proteases, which are crucial enzymes in the blood coagulation cascade. A particular focus has been on targeting Factor VIIa (FVIIa), Factor Xa (FXa), and thrombin, as their inhibition offers a promising strategy for anticoagulant therapies.

Research into a novel series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives has demonstrated their potential as Factor VIIa inhibitors. These compounds were designed to exhibit a significant affinity for FVIIa, a key enzyme in the extrinsic coagulation pathway. In vitro anticoagulant activity, evaluated using the prothrombin time determination method, revealed that several analogs demonstrated good inhibitory activities.

Furthermore, a complex pyrazinone analog incorporating the N-[(4-carbamimidoylphenyl)methyl]acetamide moiety has been evaluated for its inhibitory activity against key serine proteases in the coagulation cascade. This compound, N-[(4-carbamimidoylphenyl)methyl]-2-[5-chloro-6-(4-chlorophenyl)-2-oxo-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-1-yl]acetamide, demonstrated notable potency.

Table 1: Serine Protease Inhibition by a N-[(4-carbamimidoylphenyl)methyl]acetamide Analog

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| N-[(4-carbamimidoylphenyl)methyl]-2-[5-chloro-6-(4-chlorophenyl)-2-oxo-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-1-yl]acetamide | Human Thrombin | 200 |

| N-[(4-carbamimidoylphenyl)methyl]-2-[5-chloro-6-(4-chlorophenyl)-2-oxo-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-1-yl]acetamide | Human Coagulation factor VIIa | 8880 |

The development of amide-based derivatives continues to be a focal point in the discovery of new Factor Xa inhibitors, aiming to improve upon the efficacy and safety of existing anticoagulant drugs.

Cholinesterase Inhibition (e.g., AChE, BChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Various N-phenyl acetamide and carbamate (B1207046) analogs have been synthesized and evaluated for their ability to inhibit these enzymes.

A study of salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, which share structural similarities with N-phenyl acetamide derivatives, revealed weak to moderate inhibition of both cholinesterases. The IC50 values for these compounds ranged from 1.60 to 311.0 µM. Notably, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as the most effective AChE inhibitor in this series, with an IC50 of 38.98 µM, while 2-(phenylcarbamoyl)phenyl diphenylcarbamate was the most potent BChE inhibitor with an IC50 of 1.60 µM. mdpi.com

Another series of novel sulfonamide-based carbamates demonstrated a strong preferential inhibition of BChE. mdpi.com For instance, benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate exhibited an IC50 of 4.33 µM for BChE, being approximately 9-fold more effective than the standard drug rivastigmine. mdpi.com

Table 2: Cholinesterase Inhibition by Acetamide and Carbamate Analogs

| Compound Class | Compound Example | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| Salicylanilide (Thio)carbamates | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |

| Salicylanilide (Thio)carbamates | 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 |

| Sulfonamide-based Carbamates | Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 4.33 |

| Sulfonamide-based Carbamates | Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 6.57 |

| Sulfonamide-based Carbamates | Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | BChE | 8.52 |

Glycosidase Inhibition (e.g., α-Glycosidase)

The inhibition of α-glucosidase is an established therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. A series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were designed and synthesized as potential α-glucosidase inhibitors.

In vitro evaluation against yeast α-glucosidase demonstrated that these compounds are excellent inhibitors, with many derivatives showing significantly greater potency than the standard inhibitor, acarbose (B1664774). The IC50 values for this series ranged from 26.8 to 311.3 µM, all of which were more potent than acarbose (IC50 = 752.0 µM). The structure-activity relationship studies revealed that substitutions on the phenyl ring of the N-phenylacetamide moiety played a crucial role in the inhibitory activity.

Table 3: α-Glucosidase Inhibition by N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide Derivatives

| Compound | Substitution on Phenyl Ring | IC50 (µM) |

|---|---|---|

| 5a | H | 291.5 ± 2.1 |

| 5b | 2-CH3 | 311.3 ± 2.4 |

| 5c | 3-CH3 | 286.4 ± 1.9 |

| 5d | 4-CH3 | 201.7 ± 1.5 |

| 5e | 2-C2H5 | 276.3 ± 1.8 |

| 5k | 4-Br | 26.8 ± 0.5 |

| Acarbose (Standard) | - | 752.0 ± 2.0 |

Cyclooxygenase (COX) Inhibition (e.g., COX-II)

Cyclooxygenase-II (COX-II) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. N-phenyl acetamide derivatives have been explored as scaffolds for the design of selective COX-II inhibitors.

A variety of heterocyclic compounds incorporating the acetamide moiety have demonstrated significant COX-II inhibitory activity. For example, a series of 1,2,4-triazole-3-carboxylate (B8385096) derivatives showed selective COX-2 inhibition with IC50 values as low as 7.12 nM. nih.gov Structure-activity relationship studies indicated that electron-withdrawing groups, particularly fluorine at the meta and para positions of the phenyl ring, enhanced COX-2 inhibitory activity. nih.gov

Another study on benzo[d]thiazole analogs revealed a compound with a meta-fluorine substitution on the phenyl ring to have an IC50 of 0.28 µM and a selectivity index of 18.6 for COX-2, comparable to the standard drug celecoxib. nih.gov

Table 4: COX-II Inhibition by N-Phenyl Acetamide Analogs

| Compound Class | Compound Example | COX-II IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Benzo[d]thiazole analog | Benzyloxy analog (R = meta-fluorine) | 0.28 | 18.6 |

| Diarylpyrazole derivative | Urea-linked trifluoromethyl phenyl analog | 1.24 | 7.03 |

| 1,3,4-Oxadiazole derivative | 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 0.48 | 132.83 |

| Thieno[2,3-d]pyrimidine derivative | PKD-P14 | 5.3 | 2.6 |

Carbonic Anhydrase Inhibition (e.g., hCA I, II)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibition of specific isoforms, such as human carbonic anhydrase I and II (hCA I and hCA II), is relevant for the treatment of conditions like glaucoma. N-phenylacetamide-based sulfonamides and related structures have been extensively studied as carbonic anhydrase inhibitors.

A series of N-((4-sulfamoylphenyl)carbamothioyl) amides were synthesized and found to be potent inhibitors of hCA I and hCA II. Many of these compounds displayed better inhibition against hCA I (Ki = 13.3–87.6 nM) compared to the standard drug acetazolamide (B1664987) (AAZ) (Ki = 250 nM). nih.gov For hCA II, the inhibition constants (Ki) ranged from 5.3 to 384.3 nM, with some compounds showing higher potency than acetazolamide (Ki = 12.5 nM). nih.gov

Another study on isatin (B1672199) N-phenylacetamide based sulfonamides also identified potent inhibitors. The indole-2,3-dione derivative 2h showed an effective inhibition profile against hCA I and hCA II with Ki values of 45.10 nM and 5.87 nM, respectively. nih.gov

Table 5: Carbonic Anhydrase Inhibition by N-Phenyl Acetamide Analogs

| Compound Class | Compound Example | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Aliphatic chain substituted | 13.3 - 87.6 | 5.3 - 384.3 |

| Isatin N-phenylacetamide sulfonamides | Indole-2,3-dione derivative 2h | 45.10 | 5.87 |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides | Compound 10d | 6.2 | - |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides | Compound 15 | - | 3.3 |

| Acetazolamide (Standard) | - | 250 | 12.5 |

Other Enzyme Systems and Molecular Targets

The structural motif of this compound has also been explored for its potential to interact with other biological targets beyond the classical enzyme families.

Recent computational studies have suggested that N-(3-(carbamoylamino) phenyl) acetamide could be a valuable lead molecule for the inhibition of the SARS-CoV-2 NSP13 helicase, an enzyme crucial for viral replication. Molecular docking studies revealed that this compound could exhibit effective binding affinity within the active site of the helicase, indicating its potential as an antiviral agent.

In the context of the complement system, which is a part of the innate immune system, analogs have been investigated as potential inhibitors of key proteases. For instance, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, a compound with a related carbamimidoyl-phenyl moiety, has been identified as a selective, competitive inhibitor of C1s, a serine protease that is a key component of the classical complement pathway. This suggests that the carbamimidoyl-phenyl scaffold could be a valuable starting point for the development of inhibitors targeting complement-mediated diseases.

Antimicrobial Activity Investigations (In Vitro)

Derivatives of the N-phenylacetamide scaffold have been the subject of numerous in vitro studies to determine their efficacy against a range of microbial pathogens. These investigations have revealed significant potential for this chemical class in the development of new antimicrobial agents.

Analogs of N-phenylacetamide have demonstrated notable inhibitory effects against various bacterial strains, including those pathogenic to plants and humans. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were evaluated for their in vitro antibacterial activity against several plant pathogenic bacteria. nih.gov One of the standout compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), showed a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov Further investigation through scanning electron microscopy (SEM) confirmed that this compound could cause the rupture of the Xoo cell membrane. nih.gov

Other studies have shown that phenylacetamide and benzohydrazide (B10538) derivatives display significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against a panel of selected pathogens. nih.gov Specifically, certain compounds exhibited potent and selective inhibitory activity against Escherichia coli. nih.gov Additionally, thiosemicarbazone and sulfide (B99878) derivatives of N-(4-acetylphenyl)-2-chloroacetamide have been identified as potent antibacterial compounds against both Escherichia coli and Staphylococcus aureus. researchgate.net In another study, 2-mercaptobenzimidazole (B194830) derivatives were assessed, with compound N1 showing a MIC of 1.27 µM against Bacillus subtilis and 2.54 µM against Salmonella typhi. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected N-Phenylacetamide Analogs

| Compound/Analog Class | Bacterial Strain(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 | 156.7 µM | nih.gov |

| Phenylacetamide Derivatives | E. coli, MRSA | MIC | 0.64 - 5.65 µg/mL | nih.gov |

| 2-Mercaptobenzimidazole Derivative (N1) | Bacillus subtilis | MIC | 1.27 µM | researchgate.net |

| 2-Mercaptobenzimidazole Derivative (N1) | Salmonella typhi | MIC | 2.54 µM | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide derivatives | E. coli, S. aureus | Growth Inhibition | Potent Activity (80.8% - 91.7%) | researchgate.net |

The antifungal potential of N-phenylacetamide analogs has also been a key area of research. Studies have shown that N-aryl carbamate derivatives exhibit good antifungal activity against various plant fungal pathogens. nih.gov For instance, compound 1af demonstrated potent inhibition against Fusarium graminearum with an EC50 value of 12.50 μg/mL, while compound 1z was a promising candidate against Fusarium oxysporum with an EC50 of 16.65 μg/mL. nih.gov Another derivative, sodium acetyl(4-methoxyphenyl)carbamodithioate, was found to completely inhibit the growth of Fusarium oxysporum. researchgate.net

The efficacy of these analogs extends to human fungal pathogens as well. A 2-mercaptobenzimidazole derivative, compound N1, exhibited a MIC of 1.27 µM against Candida albicans. researchgate.net In a separate investigation, N′-phenylhydrazides were evaluated for their activity against five strains of C. albicans, with many showing better inhibition than the standard antifungal drug fluconazole (B54011) against resistant strains. mdpi.com Specifically, compound A11 showed strong inhibitory activity with MIC80 values between 1.9 and 4.0 μg/mL against different C. albicans strains. mdpi.com Further research into nicotinamide (B372718) derivatives identified compound 16g as having potent activity against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 µg/mL. semanticscholar.org The mechanism of action for this compound was linked to its ability to disrupt the fungal cell wall. semanticscholar.org

Table 2: In Vitro Antifungal Activity of Selected N-Phenylacetamide Analogs

| Compound/Analog Class | Fungal Pathogen(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-Aryl Carbamate (1af) | Fusarium graminearum | EC50 | 12.50 µg/mL | nih.gov |

| N-Aryl Carbamate (1z) | Fusarium oxysporum | EC50 | 16.65 µg/mL | nih.gov |

| 2-Mercaptobenzimidazole Derivative (N1) | Candida albicans | MIC | 1.27 µM | researchgate.net |

| N'-Phenylhydrazide (A11) | C. albicans (SC5314) | MIC80 | 1.9 µg/mL | mdpi.com |

| Nicotinamide Derivative (16g) | Fluconazole-resistant C. albicans | MIC | 0.125 - 1 µg/mL | semanticscholar.org |

Anticancer Activity Research (In Vitro and Preclinical In Vivo Models)

The anticancer properties of this compound analogs have been extensively investigated, revealing their potential to inhibit cancer cell growth through various mechanisms.

A diverse array of N-phenylacetamide analogs has been synthesized and evaluated for cytotoxic activity against multiple human cancer cell lines. mums.ac.ir For example, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives was tested against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irijcce.ac.ir Within this series, a compound with an ortho-chlorine moiety on the phenyl ring (compound 8a) proved to be the most active derivative against Hela cells, with an IC50 value of 1.3 µM. ijcce.ac.irsid.ir

Another study of phenylacetamide derivatives demonstrated potent cytotoxic effects on MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF-7 (breast cancer) cell lines. tbzmed.ac.irtbzmed.ac.ir A derivative with a meta-chlorine substitution (compound 3e) showed the highest cytotoxic effect against PC12 cells (IC50 = 0.67 µM), while a compound with a para-nitro group (compound 3j) was highly effective against MDA-MB-468 cells (IC50 = 0.76 µM). tbzmed.ac.irtbzmed.ac.ir Furthermore, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have also been developed, with one compound exhibiting significant anticancer efficacy against renal (RXF393) and melanoma (LOX IMVI) cancer cell lines, showing an IC50 of 7.01 µM against RXF393, a potency nearly double that of the standard drug doxorubicin. mdpi.com

Table 3: Cytotoxicity of Selected N-Phenylacetamide Analogs Against Cancer Cell Lines

| Compound/Analog Class | Cancer Cell Line | Activity Metric | Result (IC50) | Reference |

|---|---|---|---|---|

| N-(4-(4-Chlorophenyl)Thiazol-2-yl) derivative (8a) | Hela (Cervical) | IC50 | 1.3 µM | ijcce.ac.irsid.ir |

| Phenylacetamide derivative (3e) | PC12 (Pheochromocytoma) | IC50 | 0.67 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3j) | MDA-MB-468 (Breast) | IC50 | 0.76 µM | tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 (Prostate) | IC50 | 52 µM | nih.gov |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | IC50 | 10.8 µM | mums.ac.ir |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide (1) | RXF393 (Renal) | IC50 | 7.01 µM | mdpi.com |

The cytotoxic effects of N-phenylacetamide analogs are often mediated through the induction of programmed cell death pathways, such as apoptosis and autophagy. Research has shown that certain phenylacetamide derivatives are highly effective against cancer cells because they trigger apoptosis. tbzmed.ac.ir This is achieved through the upregulation of Bcl-2, Bax, and FasL RNA expression and an increase in caspase 3 activity. tbzmed.ac.ir Similarly, studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives confirmed that some of these compounds were active in inducing caspase 3 activation, reducing the Mitochondrial Membrane Potential (MMP), and generating Reactive Oxygen Species (ROS), all of which are hallmarks of apoptosis. ijcce.ac.irijcce.ac.irsid.ir

The synthetic retinoid N-(4-hydroxyphenyl)retinamide (fenretinide) has been shown to inhibit the growth of glioma cells specifically by inducing apoptosis. nih.gov This was evidenced by morphological changes characteristic of apoptosis, such as cellular shrinkage and nuclear fragmentation, and confirmed by flow cytometric DNA analysis. nih.gov Furthermore, cellular stress mechanisms can also play a role. Endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) are implicated in the progression of some cancers and can lead to cell death through autophagy and apoptosis. nih.gov Certain novel compounds with related structures have been shown to activate stress response pathways, implicating autophagy as a major mechanism of action for their anticancer effects. nih.gov

The in vivo evaluation of a compound's antitumor effect is a critical step in preclinical drug development, with the patient-derived xenograft (PDX) model being a prominent method. nih.govd-nb.info In these models, human tumors are transplanted into immunocompromised mice, allowing for an assessment of therapeutic efficacy that can be more predictive of clinical outcomes. d-nb.infozkbymed.com

While specific xenograft data for this compound itself is limited in the provided context, studies on related structures highlight the utility of this approach. For instance, an optimized quinolin-8-yl-nicotinamide compound, QN523, demonstrated significant in vivo efficacy in a pancreatic cancer xenograft model. nih.gov Another compound, the angiogenesis inhibitor TNP-470, was shown to be a potent inhibitor of human neuroblastoma growth in a xenograft model. nih.gov The responses observed in PDX models to various chemotherapeutics have been shown to correlate closely with the clinical data from the patients from whom the tumors were derived. d-nb.info This underscores the importance of xenograft studies for evaluating the potential of novel anticancer agents, including the N-phenylacetamide analogs, and for predicting their therapeutic success in humans. nih.govzkbymed.com

Anti-inflammatory Activity (Preclinical)

Derivatives of the N-phenylacetamide scaffold have been investigated in multiple preclinical models, demonstrating notable anti-inflammatory and related activities. These studies highlight the potential of this chemical class to modulate inflammatory pathways through various mechanisms.

One key study investigated the anti-arthritic and anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide in an adjuvant-induced arthritis (AIA) rat model. nih.govresearchgate.net In this model, the compound significantly retarded the increase in paw edema volume and the reduction in body weight typically associated with the condition. nih.gov Mechanistically, the compound was found to reduce the serum levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, the anti-inflammatory effects of N-(2-hydroxy phenyl) acetamide were associated with the modulation of oxidative stress markers and the suppression of Toll-like receptor (TLR-2 and TLR-4) mediated joint inflammation. nih.govresearchgate.net

| Parameter | Diseased Control Group | N-(2-hydroxy phenyl) acetamide Treated Group | Effect |

|---|---|---|---|

| Paw Edema Volume | Increased | Significantly Retarded Increase | Anti-edemic |

| Serum IL-1β | Elevated | Reduced | Cytokine Inhibition |

| Serum TNF-α | Elevated | Reduced | Cytokine Inhibition |

In a different line of research, N-phenyl-acetamide sulfonamide derivatives were evaluated for their pharmacological effects. Two compounds from this series demonstrated significant anti-hypernociceptive activity in models of inflammatory pain, suggesting an analgesic effect tied to inflammation. nih.gov

Another class of analogs, N-phenylcarbamothioylbenzamides, was assessed for anti-inflammatory potential using the carrageenan-induced paw edema test in mice. nih.govnih.govresearchgate.netresearchgate.net Several derivatives exhibited potent anti-inflammatory activity, with two compounds, 1e (N-2,4-dibromophenyl substituted) and 1h (N-3-nitrophenyl substituted), showing edema inhibition of 61.45% and 51.76%, respectively. nih.gov This activity was significantly higher than that of the reference drug, indomethacin (B1671933) (22.43%). nih.gov The anti-inflammatory action of these compounds was linked to their ability to potently inhibit the synthesis of Prostaglandin E2 (PGE2). nih.govnih.govresearchgate.net

| Compound | Substitution Pattern | % Inhibition of Edema |

|---|---|---|

| 1a | Methyl | 26.81% |

| 1e | N-2,4-dibromophenyl | 61.45% |

| 1h | N-3-nitrophenyl | 51.76% |

| Indomethacin (Reference) | - | 22.43% |

Furthermore, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were designed and found to be effective anti-inflammatory agents. nih.govresearchgate.net The lead compound, 13a, significantly inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines IL-6 and TNF-α in vitro. nih.govresearchgate.net In vivo, administration of this compound improved symptoms in mouse models of acute lung injury (ALI) and sepsis. nih.govresearchgate.net

Other Emerging Biological Activities

Beyond anti-inflammatory effects, preclinical studies have uncovered a range of other biological activities for N-phenylacetamide analogs, pointing to their potential as versatile scaffolds in drug discovery.

Carbonic Anhydrase Inhibition Isatin N-phenylacetamide based sulphonamides have been synthesized and evaluated as inhibitors of human (h) carbonic anhydrase (CA) isoforms. nih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. nih.gov One indole-2,3-dione derivative, 2h, demonstrated a particularly effective inhibition profile against hCA I and hCA II, with Kᵢ values of 45.10 nM and 5.87 nM, respectively, which was comparable or superior to the standard inhibitor Acetazolamide. nih.gov This compound also showed significant inhibition of the tumor-associated isoform hCA XII. nih.gov

| CA Isoform | Compound 2h (Kᵢ, nM) | Acetazolamide (Kᵢ, nM) |

|---|---|---|

| hCA I | 45.10 | 250.0 |

| hCA II | 5.87 | 12.1 |

| hCA XII | 7.91 | 5.70 |

Antimicrobial and Nematicidal Activity Several series of N-phenylacetamide analogs have shown promising antimicrobial activity. Phenylacetamide and benzohydrazide derivatives displayed significant antibacterial activity against a panel of pathogens, with some compounds showing potent and selective inhibition of Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 0.64 µg/mL. nih.gov These compounds were found to inhibit the bacterial enzyme ParE. nih.gov

Another study focused on N-phenylacetamide derivatives containing 4-arylthiazole moieties, which were tested against several plant pathogenic bacteria. nih.govmdpi.com The compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) showed an EC₅₀ value of 156.7 µM against Xanthomonas oryzae pv. Oryzae, superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.govmdpi.com Additionally, some compounds in this series displayed potent nematicidal activity against Meloidogyne incognita. nih.gov Similarly, 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety exhibited excellent antibacterial activities against plant pathogens, with one compound (D₁₄) showing EC₅₀ values of 0.63 and 0.79 mg/L against Xoo and Xoc, respectively. acs.org

Anticancer Activity The anticancer potential of N-phenylacetamide derivatives has also been explored. A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against several human cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60). nih.govnih.gov The study found that compounds with a nitro moiety were generally more cytotoxic than those with a methoxy (B1213986) moiety. nih.govnih.gov Specifically, compounds 2b and 2c were the most active against the PC3 cell line, with IC₅₀ values of 52 µM and 80 µM, respectively. nih.govnih.gov Another study on phenylacetamide derivatives found that a specific compound (3d) was highly effective against cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir

Analgesic Activity In a study of N-phenyl-acetamide sulfonamide derivatives planned through structural modification of paracetamol, one compound, LASSBio-1300 (5e), was identified as a promising new non-hepatotoxic analgesic drug candidate, with an ID₅₀ of 5.81 µmol/kg. nih.gov

Structure Activity Relationship Sar Investigations of N 4 Carbamimidoyl Phenyl Acetamide Derivatives

Impact of Substituents on Amidine and Acetamide (B32628) Moieties on Biological Activity

Amidine Moiety: The basicity of the amidine group is fundamental to its biological function, particularly in the inhibition of trypsin-like serine proteases, where it forms a salt bridge with a conserved aspartic acid residue in the S1 specificity pocket. Consequently, modifications that significantly reduce this basicity are generally detrimental to activity. However, N-substitutions on the amidine can influence activity. For instance, studies on bis-benzamidine derivatives have shown that linking two benzamidine (B55565) heads can enhance potency, suggesting that the number and spatial arrangement of the amidine groups are critical variables for activity.

Acetamide Moiety: The acetamide group offers a versatile site for modification to explore interactions with enzyme surfaces outside the primary binding pocket. SAR studies on related scaffolds have shown that the N,N-disubstitutions on the terminal acetamide group can significantly impact binding affinity. While substitution with smaller alkyl groups, such as ethyl, is often well-tolerated, bulkier substituents can lead to a decrease in activity. For example, in a series of pyrazolopyrimidine derivatives, replacing smaller groups on the acetamide with two benzyl (B1604629) groups resulted in a significant loss of affinity. Similarly, constrained alicyclic structures like piperidine (B6355638) or pyrrolidine (B122466) rings attached to the acetamide can also lead to poor binding affinity, likely due to steric hindrance or unfavorable conformational constraints. Conversely, replacing the acetyl group with larger moieties or different heterocyclic rings can be a strategy to achieve interactions with secondary binding pockets and improve selectivity.

Role of Linker Chains and Bridging Elements in Target Recognition

The phenyl-acetamide portion of N-(4-Carbamimidoyl-phenyl)-acetamide acts as a linker or scaffold that correctly orients the key functional groups for target interaction. The nature, length, and rigidity of this linker are critical determinants of inhibitory potency.

Studies on multivalent benzamidine inhibitors targeting the serine protease plasmin have provided significant insights into the role of linkers. These studies demonstrate a clear relationship between linker length, valency (the number of benzamidine units), and inhibitory strength. nih.govbeilstein-journals.org

Key Findings on Linker Design:

Linker Length: Shorter linker lengths generally lead to stronger inhibition. This is attributed to an increased effective local concentration of the inhibitor near the enzyme's active site and a lower entropic penalty upon binding. nih.gov

Valency: Increasing the number of benzamidine moieties (e.g., from monovalent to bivalent or trivalent) can dramatically enhance inhibitory potency. This is due to a statistical rebinding effect, where if one head dissociates, the other(s) keep the molecule in close proximity to the active site, increasing the probability of re-binding. beilstein-journals.org

Flexibility: While some flexibility is necessary, highly flexible linkers can be entropically unfavorable. In some inhibitor classes, a more rigid linker that pre-organizes the molecule in a bioactive conformation can lead to improved activity.

| Inhibitor | Valency | Approx. Linker Length (nm) | Inhibition Constant (Ki) in µM |

|---|---|---|---|

| Benzamidine | Monovalent | N/A | 20.3 ± 4.5 |

| Pentamidine | Bivalent | ~1.0 | 2.1 ± 0.8 |

| Tri-AMB | Trivalent | ~1.0 | 3.9 ± 1.7 |